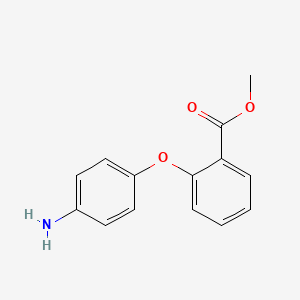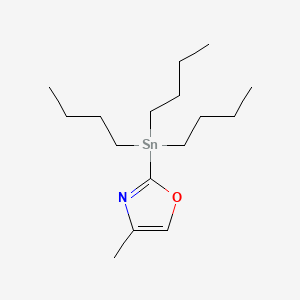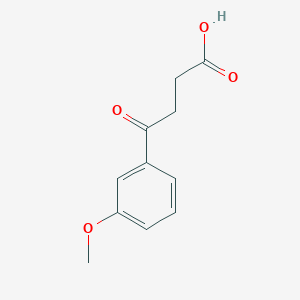
Ácido 4-(3-metoxifenil)-4-oxobutanoico
Descripción general
Descripción
4-(3-Methoxyphenyl)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. This compound features a phenyl ring substituted with a methoxy group at the 3-position and a keto group at the 4-position of a butanoic acid chain. It is a versatile compound with various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Methoxyphenyl)-4-oxobutanoic acid, also known as HMPA, is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with its target, the GPR41 receptor, with a higher affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates the lipid catabolism pathway, playing a crucial role in anti-obesity effects and the improvement of hepatic steatosis .
Biochemical Pathways
HMPA affects the lipid catabolism pathway . It is produced by the gut microbiota through the conversion of HMCA, a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway, which plays a crucial role in anti-obesity effects and the improvement of hepatic steatosis .
Pharmacokinetics
After oral administration, HMPA undergoes rapid metabolism and wide tissue distribution . It reaches the maximum concentration in the bloodstream within 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .
Result of Action
HMPA has several beneficial effects. It enhances absolute grip strength and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .
Action Environment
The action, efficacy, and stability of HMPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host
Análisis Bioquímico
Biochemical Properties
4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids. This interaction is crucial for the compound’s role in metabolic pathways, particularly in the reduction of hydroxycinnamic acids to their corresponding hydroxyphenylpropionic acids .
Cellular Effects
The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance grip strength and inhibit protein catabolism in muscle cells . Additionally, it improves hepatic glucose and lipid metabolism, indicating its potential in managing metabolic disorders .
Molecular Mechanism
At the molecular level, 4-(3-Methoxyphenyl)-4-oxobutanoic acid exerts its effects through various mechanisms. It binds to specific receptors, such as the GPR41 receptor, which plays a role in lipid catabolism and metabolic homeostasis . The compound also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid change over time. The compound is rapidly metabolized and distributed across various tissues, with significant accumulation in the liver, kidneys, and muscles . Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes rapid conversion into conjugates, which are then distributed to target organs .
Dosage Effects in Animal Models
The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound enhances muscle strength and improves metabolic functions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several metabolic pathways. It is a product of the reduction of hydroxycinnamic acids by hydroxycinnamate reductase . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in lipid metabolism is particularly noteworthy, as it contributes to the catabolism of fatty acids and the regulation of metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(3-Methoxyphenyl)-4-oxobutanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . Its localization and accumulation in these tissues are critical for its biochemical and physiological effects.
Subcellular Localization
4-(3-Methoxyphenyl)-4-oxobutanoic acid is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is essential for its function in metabolic pathways and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 3-methoxybenzene (anisole) with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired compound.
Oxidation: The intermediate product can be further oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce the keto group at the 4-position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-(3-Methoxyphenyl)-4-hydroxybutanoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Comparación Con Compuestos Similares
4-(3-Methoxyphenyl)-4-oxobutanoic acid is similar to other phenylpropanoic acids, such as:
3-(3-Methoxyphenyl)propionic acid: This compound differs by the absence of the keto group.
4-(4-Methoxyphenyl)butanoic acid: This compound has the methoxy group at the para position instead of the meta position.
Uniqueness: The presence of the methoxy group at the 3-position and the keto group at the 4-position gives 4-(3-Methoxyphenyl)-4-oxobutanoic acid unique chemical properties and reactivity compared to its analogs.
Conclusion
4-(3-Methoxyphenyl)-4-oxobutanoic acid is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound may lead to new discoveries and applications in the future.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZTXJBKDZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374881 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38102-67-9 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38102-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)
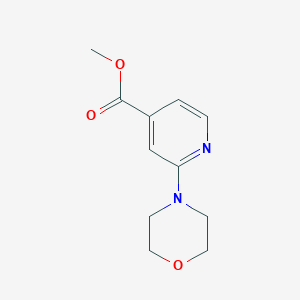
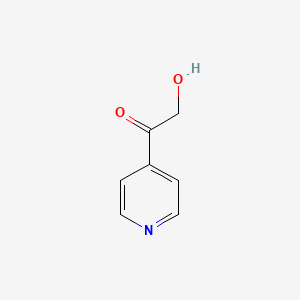

![Ethyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B1597745.png)
